2-ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one - 923283-59-4

2-ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

Catalog Number: EVT-1707692
CAS Number: 923283-59-4
Molecular Formula: C7H8N4O
Molecular Weight: 164.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-Ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one belongs to the class of pyrazolopyrimidinones, which are bicyclic heterocyclic compounds. This class of compounds is of significant interest in scientific research due to their structural similarity to purines, naturally occurring molecules with various biological activities. Specifically, the pyrazolo[4,3-d]pyrimidin-7-one scaffold is found in various biologically active compounds, including some with reported adenosine receptor antagonist activity [ [] ] and as structural constituents in formycin A and B, exhibiting antibacterial activity [ [] ].

Synthesis Analysis

One common approach utilizes a condensation reaction of a 4-aminopyrazole-5-carboxylate derivative with a suitable electrophile, such as formamide or triethyl orthoformate [ [], [] ]. Variations in the substituents on the starting pyrazole and the electrophile allow for the synthesis of a diverse range of pyrazolo[4,3-d]pyrimidin-7-one derivatives.

5-[2-Ethoxy-5-(4-methylpiperazin-1-ylsulfonyl)phenyl]-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (Sildenafil)

  • Compound Description: Sildenafil, commercially known as Viagra®, is a medication primarily used to treat erectile dysfunction and pulmonary arterial hypertension. [, , , , , , , , , ] It functions as a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme that regulates blood flow in specific tissues. [, , , , , ]
  • Relevance: Sildenafil shares the core pyrazolo[4,3-d]pyrimidin-7-one structure with 2-ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one. [, , , , , , , , , , ] The key structural differences lie in the substituents attached to this core. Sildenafil possesses a 1-methyl-3-propyl substitution on the pyrazolopyrimidine ring and a 2-ethoxy-5-(4-methylpiperazin-1-ylsulfonyl)phenyl group at the 5-position. This makes it a valuable point of reference for understanding structure-activity relationships within this class of compounds.

5-[2-Ethoxy-5-(4-cyclopentylpiperazin-1-ylsulfonyl)phenyl]-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (Cyclopentynafil)

  • Compound Description: Cyclopentynafil is a sildenafil analogue identified in a dietary supplement marketed for erectile dysfunction. [] Its pharmacological properties are not explicitly discussed in the provided literature.
  • Relevance: This compound is closely related to both sildenafil and 2-ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one due to the presence of the pyrazolo[4,3-d]pyrimidin-7-one scaffold. [] The structural difference between cyclopentynafil and sildenafil lies in the N-substituent on the piperazine ring, where sildenafil has a methyl group and cyclopentynafil has a cyclopentyl group. [] This difference highlights how modifications to the peripheral substituents can lead to the emergence of novel analogues.

(6R,12aR)-2-Octyl-6-(1,3-benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione (N-Octylnortadalafil)

  • Compound Description: N-Octylnortadalafil is an analogue of tadalafil, another drug used to treat erectile dysfunction. [] It was identified alongside cyclopentynafil in a dietary supplement. [] Like cyclopentynafil, its specific pharmacological profile is not detailed in the provided papers.
  • Relevance: Although N-Octylnortadalafil does not share the core pyrazolo[4,3-d]pyrimidin-7-one structure with 2-ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, its discovery alongside cyclopentynafil in a product marketed for similar effects highlights a broader trend of using structurally related compounds as potential substitutes or adulterants in these types of products. [] This emphasizes the need for careful monitoring and analysis of such products to ensure consumer safety.

5-[2-propoxy- 5-( 4- hydroxyethyl- piperazin- 1- ylsulfonyl) phenyl]- 1- methyl- 3- propyl- 1,6- dihydro- 7H- pyrazolo[4,3- d]pyrimidin- 7- one (Methylhydroxyhomosildenafil)

  • Compound Description: Methylhydroxyhomosildenafil is a sildenafil analogue first identified as an adulterant in health food marketed for kidney and Yang invigoration. [] There is limited information on its specific pharmacological properties.
  • Relevance: This compound exhibits a close structural resemblance to sildenafil and, consequently, to 2-ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, sharing the core pyrazolo[4,3-d]pyrimidin-7-one structure. [] The variations lie in the alkoxy group and the substituent on the piperazine ring. Methylhydroxyhomosildenafil has a propoxy group instead of ethoxy at the 2-position of the phenyl ring and a 4-hydroxyethyl group instead of methyl on the piperazine ring. [] Its emergence underscores the ongoing development of sildenafil analogues, potentially with the aim of circumventing regulations or modifying pharmacological effects.

5-(5-Acetyl-2-butoxy-3-pyridinyl)-3-ethyl-2-(1-ethyl-3-azetidinyl)-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

  • Compound Description: This compound represents a novel PDE5 inhibitor developed with the aim of achieving high and dose-independent oral bioavailability. [] This was achieved by replacing the 5'-piperazine sulfonamide in the sildenafil template with a 5'-methyl ketone. [] It exhibited excellent caco-2 flux, low metabolism in human hepatocytes, and potential for good aqueous solubility. []
  • Relevance: This compound is structurally similar to 2-ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, sharing the core pyrazolo[4,3-d]pyrimidin-7-one structure. [] The differences are observed in the substituents at the 2 and 5 positions of the pyrazolopyrimidinone ring. This compound highlights the ongoing research to discover and develop new PDE5 inhibitors with improved pharmacological profiles for the treatment of erectile dysfunction and other conditions.

5-[2-ethoxy-5-(morpholinylacetyl) phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo [4,3-d]-pyrimidin-7-one methanesulfonate monohydrate (UK-114,542-27)

  • Compound Description: UK-114,542-27 is a cyclic-GMP phosphodiesterase inhibitor. [] In a study investigating the peripheral antihyperalgesic effects of fentanyl, UK-114,542-27 potentiated a subeffective dose of fentanyl in a dose-dependent manner, suggesting its involvement in the L-arginine/nitric oxide/cyclic-GMP pathway. []
  • Relevance: UK-114,542-27 shares the core pyrazolo[4,3-d]pyrimidin-7-one structure with 2-ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one. [] It highlights the structural diversity possible within this class of compounds and their potential use in various therapeutic applications.

5-(2-propyloxy-5-aminosulphonylphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo(4,3-d)pyrimidin-7-one (DA-8164)

  • Compound Description: DA-8164 is a metabolite of DA-8159, a new erectogenic drug. [] It was identified in rat liver microsomal incubations and rat liver perfusion studies, suggesting that it is formed via oxidative metabolism of DA-8159. []
  • Relevance: This compound shares the core pyrazolo[4,3-d]pyrimidin-7-one structure with 2-ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one. [] This example illustrates how metabolic processes can lead to structural modifications within this class of compounds.

Properties

CAS Number

923283-59-4

Product Name

2-ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

IUPAC Name

2-ethyl-6H-pyrazolo[4,3-d]pyrimidin-7-one

Molecular Formula

C7H8N4O

Molecular Weight

164.16 g/mol

InChI

InChI=1S/C7H8N4O/c1-2-11-3-5-6(10-11)7(12)9-4-8-5/h3-4H,2H2,1H3,(H,8,9,12)

InChI Key

GDSGVASFZSYZNU-UHFFFAOYSA-N

SMILES

CCN1C=C2C(=N1)C(=O)NC=N2

Canonical SMILES

CCN1C=C2C(=N1)C(=O)NC=N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.